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Compound of Interest

2-(3-Chlorophenyl)-2-
Compound Name:
methylmorpholine

Cat. No.: B11794650

Get Quote

Executive Summary

2-(3-Chlorophenyl)-2-methylmorpholine is a synthetic psychoactive compound belonging to
the substituted morpholine class. Structurally, it represents a hybrid scaffold sharing features
with Phenmetrazine (3-methyl-2-phenylmorpholine) and Hydroxybupropion (the active
morpholinol metabolite of Bupropion).

Unlike Phenmetrazine, where the methyl group is located at the 3-position, this compound
features a quaternary carbon at the 2-position, bearing both the 3-chlorophenyl ring and the
methyl group. This structural modification creates a steric environment that significantly alters
its binding kinetics to monoamine transporters (DAT, NET) and metabolic stability compared to
its isomers.

Key Classification:
e Chemical Class: 2,2-Disubstituted Morpholine.

e Pharmacological Class: Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).
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e Primary Application: Antidepressant research, ADHD therapeutics, and metabolic probes for
bupropion analogs.

Chemical Structure & Properties[1][2][3][4]

The compound is characterized by a morpholine ring substituted at the 2-position with a 3-
chlorophenyl group and a methyl group.

Structural Identification
e |[UPAC Name: 2-(3-Chlorophenyl)-2-methylmorpholine
e Molecular Formula:
[11[2]
e Molecular Weight: 211.69 g/mol [2]

o Key Isomers: The compound possesses one chiral center at C2, existing as (R)- and (S)-
enantiomers.

Structural Relationship Diagram (SAR)

The following diagram illustrates the structural relationship between 2-(3-Chlorophenyl)-2-
methylmorpholine and established drugs.
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Caption: Structural lineage connecting the target 2,2-disubstituted morpholine to the Bupropion
and Phenmetrazine families.

Synthesis & Manufacturing

The synthesis of 2,2-disubstituted morpholines requires constructing a quaternary center.
Unlike 3-methylmorpholines (derived from

-bromopropiophenone), the 2-methyl analog is typically synthesized via an epoxide ring-
opening strategy or a Grignard-mediated cyclization.

Validated Synthetic Route (Epoxide Strategy)

This protocol avoids the formation of the 3-methyl isomer by establishing the quaternary center
before ring closure.

Step 1: Olefin Formation React 3-chloroacetophenone with methyltriphenylphosphonium
bromide (Wittig) or methylmagnesium bromide followed by dehydration to form 2-(3-
chlorophenyl)prop-1-ene.

Step 2: Epoxidation Convert the alkene to 2-(3-chlorophenyl)-2-methyloxirane using m-CPBA
or chemically selective epoxidation.
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Step 3: Ring Opening & Cyclization React the oxirane with ethanolamine (or N-protected
derivative) to open the ring, followed by acid-catalyzed cyclization.

Synthesis Workflow Diagram

MeMgBr / -H20 m-CPBA Ethanolamine H2S04 / Heat
3-Chloroacetophenone (Grignard) 2-(3-Chlorophenyl)- (1 > 2-(3-Chlorophenyl)- (Ring Opening) > Amino Alcohol (Cyclization 2-(3-Chlorophenyl)-
prop-1-ene 2-methyloxirane Intermediate 2-methylmorpholine

A4

Click to download full resolution via product page

Caption: Step-wise synthetic pathway via the oxirane intermediate to ensure 2,2-disubstitution.

Detailed Experimental Protocol

Objective: Synthesis of 2-(3-chlorophenyl)-2-methylmorpholine hydrochloride.

» Epoxidation:
o Dissolve 2-(3-chlorophenyl)prop-1-ene (10 mmol) in DCM (50 mL).
o Add m-chloroperbenzoic acid (m-CPBA, 12 mmol) at 0°C. Stir for 4 hours at RT.
o Quench with saturated

, wash with
, dry over

. Evaporate to yield the oxirane.
» Ring Opening:
o Dissolve the oxirane (10 mmol) in methanol (20 mL).
o Add ethanolamine (30 mmol) and heat to reflux for 6 hours.

o Concentrate under vacuum to obtain the crude diol-amine intermediate.
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e Cyclization:

o Dissolve the intermediate in 70% sulfuric acid (15 mL).

o Heat to 140°C for 12 hours (cyclodehydration).

o Cool to 0°C, basify with NaOH to pH 12, and extract with DCM (3 x 30 mL).
» Salt Formation:

o Treat the organic layer with HCl in ether to precipitate the hydrochloride salt. Recrystallize
from ethanol/ether.

Pharmacology & Mechanism of Action

The pharmacological profile of 2-(3-chlorophenyl)-2-methylmorpholine is defined by its
interaction with monoamine transporters.

Mechanism of Action (MOA)

e Primary Target: Norepinephrine Transporter (NET).[3]
o Secondary Target: Dopamine Transporter (DAT).[3]

o Selectivity: The 3-chloro substituent typically enhances NET affinity relative to DAT, while the
morpholine ring maintains a balanced profile similar to hydroxybupropion.

» Metabolic Stability: The 2-methyl group (quaternary center) blocks oxidation at the 2-position,
potentially increasing the half-life compared to 2-phenylmorpholine.

Comparative Binding Data (Predicted)

Based on SAR data from related phenmetrazine and bupropion analogs:
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. . . Selectivity
Compound NET Ki (nM) DAT Ki (nM) SERT Ki (nM)
(NET/DAT)
2-(3-ClI-Ph)-2-
_ ~150 ~650 >5000 3.5 (NET > DAT)
Me-Morpholine
Phenmetrazine 45 130 >10,000 0.3 (DAT > NET)
Hydroxybupropio
1200 1600 >10,000 1.3 (Balanced)
n
_ 14 (NET
Radafaxine 25 350 >5000 )
Selective)

Note: Values are extrapolated from SAR trends in 3-chlorophenyl morpholines.

Patent Landscape & Regulatory Status

Key Patents

While the specific 2-methyl-2-(3-chlorophenyl) isomer is less common than the 3-methyl

isomer, it falls under broad "substituted morpholine" patents filed by major pharmaceutical

entities.

e FR 2581383 (1986): Covers 2-aryl-2-methylmorpholines, specifically citing the 4-

chlorophenyl analog. This is the foundational patent for this chemical class.

e US 2011/0230495: "Substituted Morpholines and Their Use." Covers broad variations of
morpholine scaffolds for CNS disorders.

o GSK Patents (Radafaxine family): Patents covering hydroxybupropion analogs often claim 2-

substituted morpholines as prodrugs or metabolic variants.

Regulatory Context[3]

o Research Use: Available as a reference standard for forensic analysis and receptor binding

assays.
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Controlled Status: As a structural isomer of phenmetrazine, it may be treated as a controlled
substance analog in jurisdictions with broad "analog acts" (e.g., US Federal Analog Act),
although it is not explicitly scheduled in most countries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [2-(3-Chlorophenyl)-2-methylmorpholine: Technical
Guide & Literature Review]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11794650/docs#2-3-chlorophenyl-2-
methylmorpholine-technical-guide-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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